N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S3/c1-20(2)28(24,25)13-8-9-14-15(10-13)26-17(18-14)19-16(21)11-4-6-12(7-5-11)27(3,22)23/h4-10H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXAYBLPXXUDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the use of N,N-dimethylsulfamoyl chloride as a key reagent. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process generally includes stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzothiazole and benzamide moieties. Below is a detailed analysis of key analogs and their properties:
Substituent Variations on the Benzamide Ring
- N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide ():
- Molecular Formula : C₁₇H₁₇N₃O₄S₂
- Key Difference : The para-substituent on the benzamide ring is a methoxy (-OCH₃) group instead of methanesulfonyl (-SO₂CH₃).
- Impact :
- Electron Effects : Methoxy is electron-donating, enhancing aromatic ring electron density, whereas methanesulfonyl is strongly electron-withdrawing. This alters binding interactions with target proteins (e.g., hydrogen bonding vs. hydrophobic interactions).
- Solubility : Methanesulfonyl increases hydrophilicity (logP ~2.1 predicted) compared to methoxy (logP ~2.8 predicted) .
- Synthetic Route : Methoxy derivatives are typically synthesized via nucleophilic aromatic substitution, while methanesulfonyl groups require sulfonation or coupling reactions .
Variations in the Benzothiazole Substituents
- 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (, Example 1): Key Difference: Replaces the dimethylsulfamoyl group with an amino-linked benzothiazole and introduces a tetrahydroquinoline-thiazole hybrid structure. Impact:
- Pharmacokinetics: The tetrahydroquinoline moiety may improve blood-brain barrier penetration, whereas the dimethylsulfamoyl group in the target compound enhances metabolic stability.
- Activity : Patent data () suggests such hybrids exhibit potent kinase inhibition (e.g., IC₅₀ < 100 nM in Table 1), though specific data for the target compound is unavailable.
Data Table: Structural and Predicted Property Comparison
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzothiazole core substituted with a dimethylsulfamoyl group and a methanesulfonyl benzamide moiety. This unique structural arrangement suggests various pharmacological applications, particularly in cancer therapy and inflammation modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins. This inhibition can lead to reduced inflammatory responses and pain relief.
- Apoptosis Induction : It has been suggested that the compound can induce apoptosis in cancer cells by altering mitochondrial protein balances (e.g., Bcl-2 and Bax), thereby activating caspases involved in programmed cell death .
- Hypoxia Selectivity : Similar compounds have demonstrated selective cytotoxicity under hypoxic conditions typical of tumor microenvironments, indicating potential use as bioreductive anticancer agents .
Biological Evaluation
Several studies have evaluated the biological activity of related compounds with structural similarities to this compound. These studies typically focus on:
- Cytotoxicity Testing : Assessing the effects on various cancer cell lines such as A549 (lung adenocarcinoma) and WM115 (malignant melanoma) using assays like WST-1 to determine cell viability after treatment.
- Apoptosis Assays : Utilizing caspase 3/7 assays to measure apoptotic activity in response to treatment.
- DNA Damage Assessment : Employing EpiQuick in situ DNA damage assay kits to evaluate the extent of DNA damage induced by the compound .
Case Study 1: Anticancer Activity
In a study investigating benzimidazole derivatives, compounds structurally related to this compound exhibited significant cytotoxic effects against A549 and WM115 cell lines. The results indicated that certain substituents on the benzothiazole ring enhanced the anticancer efficacy of these compounds, suggesting a structure-activity relationship worth exploring further .
Case Study 2: Inflammatory Response Modulation
Research into related sulfonamide compounds revealed their potential to modulate inflammatory pathways by inhibiting COX enzymes. This inhibition resulted in decreased levels of inflammatory mediators, highlighting the therapeutic potential of these compounds in treating inflammatory diseases.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole core with dimethylsulfamoyl and methanesulfonyl groups | Anticancer, anti-inflammatory |
| N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-fluorobenzenesulfonamide | Similar structure with fluorobenzenesulfonyl group | Enhanced anticancer activity |
| 3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide | Contains chloro group and benzothiophene | Anticancer activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a benzothiazole precursor with a sulfamoylbenzamide derivative. Key steps include nucleophilic substitution and amide bond formation. Reaction conditions such as temperature (60–100°C), pH (neutral to slightly alkaline), and solvent choice (dimethylformamide or dichloromethane) critically impact yield and purity. Catalysts like triethylamine or DMAP are often used to accelerate amidation. Post-synthesis purification via column chromatography or recrystallization is essential .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying proton environments and substituent positions. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for biological assays). Infrared (IR) spectroscopy validates functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹), while Mass Spectrometry (MS) confirms molecular weight .
Q. What in vitro assays are suitable for the initial evaluation of its biological activity?
- Methodological Answer : Antimicrobial activity is tested via minimum inhibitory concentration (MIC) assays against bacterial (e.g., S. aureus, E. coli) and fungal strains. Enzyme inhibition assays (e.g., kinase or protease targets) use fluorogenic substrates to measure IC₅₀ values. Cytotoxicity is assessed via MTT or resazurin assays in mammalian cell lines (e.g., HEK-293 or HeLa). Fluorescence polarization or SPR can screen for protein-ligand interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or compound purity. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence quenching) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Structural analogs should be compared to isolate activity-contributing moieties. Purity must be confirmed via HPLC and elemental analysis .
Q. What strategies enhance the solubility and bioavailability of this compound without compromising its activity?
- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., PEGylation of the benzamide moiety) or co-solvent systems (e.g., DMSO/PBS mixtures), improve aqueous solubility. Prodrug approaches (e.g., esterification of sulfonamide groups) enhance metabolic stability. Structure-activity relationship (SAR) studies guide modifications to retain target affinity while optimizing pharmacokinetics. In silico tools like ADMET predictors prioritize viable derivatives .
Q. Which computational methods best predict interactions between this compound and its biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding poses within target active sites, prioritizing hydrogen bonds with sulfonamide oxygen or π-π stacking with benzothiazole. Molecular dynamics (MD) simulations (GROMACS, AMBER) assess binding stability under physiological conditions. Quantitative SAR (QSAR) models correlate electronic/steric features (e.g., Hammett constants) with activity. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms predicted affinities .
Q. How can researchers optimize the synthetic protocol for large-scale production while maintaining reproducibility?
- Methodological Answer : Reaction scalability requires solvent optimization (e.g., switching from DMF to THF for easier removal) and catalyst recycling (e.g., immobilized palladium for Suzuki couplings). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress in real time. Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, mixing rates). Green chemistry principles (e.g., microwave-assisted synthesis) reduce energy use and waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
